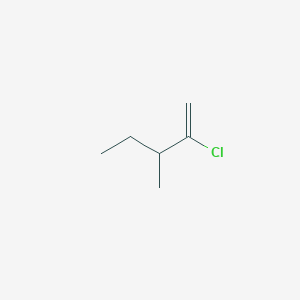
2-Chloro-3-methylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methylpent-1-ene is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of pentene, characterized by the presence of a chlorine atom and a methyl group attached to the pentene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylpent-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methylpent-1-ene. This reaction typically requires the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl), resulting in the formation of dihalides or haloalkanes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes, such as 2-methylpent-2-ene.
Common Reagents and Conditions:
Substitution: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation.
Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Elimination: Ethanolic potassium hydroxide (KOH) for dehydrohalogenation.
Major Products:
Substitution: 2-Chloro-3-methylpentan-3-ol.
Addition: 2,3-Dibromo-3-methylpentane.
Elimination: 2-Methylpent-2-ene.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methylpent-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-3-methylpent-1-ene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new covalent bonds .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-methylpentane: Similar structure but lacks the double bond, making it less reactive in addition reactions.
3-Methylpent-1-ene: Lacks the chlorine atom, resulting in different reactivity patterns in substitution reactions.
2-Chloro-3-methylbut-1-ene: A shorter chain analog with similar reactivity but different physical properties.
Uniqueness: 2-Chloro-3-methylpent-1-ene is unique due to the combination of a chlorine atom and a double bond in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
51302-91-1 |
|---|---|
Molekularformel |
C6H11Cl |
Molekulargewicht |
118.60 g/mol |
IUPAC-Name |
2-chloro-3-methylpent-1-ene |
InChI |
InChI=1S/C6H11Cl/c1-4-5(2)6(3)7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
BCODXPKSCKLLMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


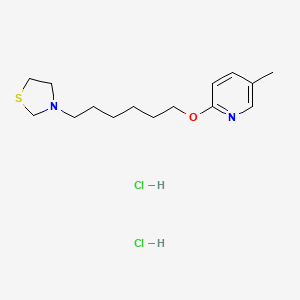
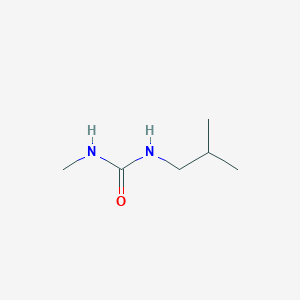

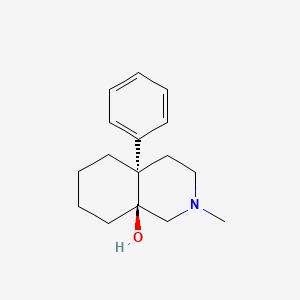
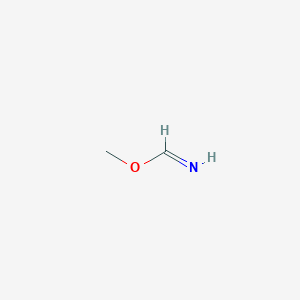
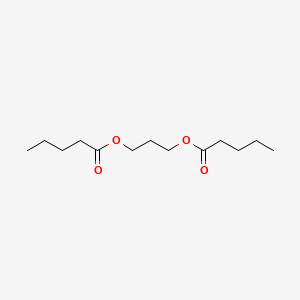
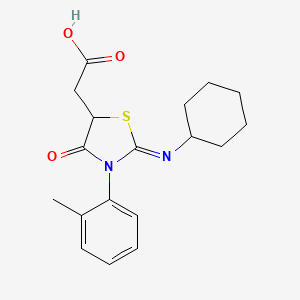
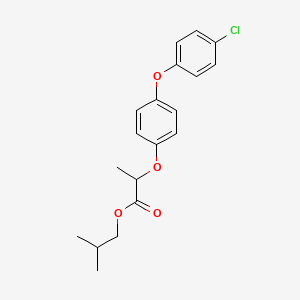
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
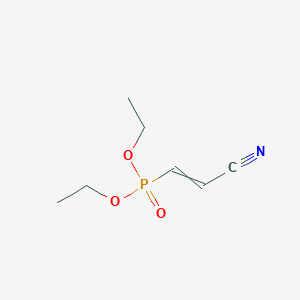
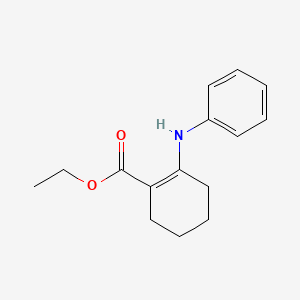
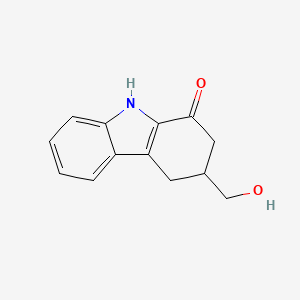
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
